molecular formula C9H16Br2N5O4P B13403284 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine

2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine

Cat. No.: B13403284
M. Wt: 457.09 g/mol
InChI Key: UGJWRPJDTDGERK-UDCOFZOWSA-N
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Description

The compound 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine is a brominated, deuterated phosphoramidate derivative featuring a 3-methyl-2-nitroimidazole moiety. Key structural attributes include:

  • Deuterated ethyl groups: The tetradeuterioethyl substituents enhance metabolic stability and reduce hydrogen-related reactivity, making it useful for isotopic tracing in pharmacokinetic studies .
  • Phosphoryl bridge: Links the nitroimidazole and bromo-deuterated ethylamine groups, influencing solubility and hydrolysis resistance.

Properties

Molecular Formula

C9H16Br2N5O4P

Molecular Weight

457.09 g/mol

IUPAC Name

2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)/i2D2,3D2,4D2,5D2

InChI Key

UGJWRPJDTDGERK-UDCOFZOWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)NP(=O)(NC([2H])([2H])C([2H])([2H])Br)OCC1=CN=C(N1C)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves multiple steps, including the introduction of bromine and deuterium atoms, as well as the formation of the nitroimidazole ring. Common synthetic methods include:

    Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Deuteration: Incorporation of deuterium atoms through deuterium exchange reactions using deuterated solvents or reagents.

    Nitroimidazole Formation: Synthesis of the nitroimidazole ring via nitration and subsequent cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Heterocycles

(a) 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ()
  • Structure : Contains a brominated thiadiazole fused with an imidazole ring.
  • Reactivity : Bromine at position 2 undergoes nucleophilic substitution with secondary amines, similar to the bromine in the target compound’s ethyl groups .
  • Key Difference : Lacks deuterium and the phosphoryl linkage, resulting in lower metabolic stability and distinct electronic properties.
(b) Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate ()
  • Structure : Brominated pyrazole ester with a chloropyridine substituent.
  • Application : Used in photosensitive materials; halogen atoms enhance photostability.

Deuterated Compounds

(a) 1,2-Dibromo-1,1,2,2-tetrachloroethane ()
  • Role in Synthesis : Used as a brominating agent in the preparation of N-substituted oxadiazoles.

Phosphoramidate Derivatives

(a) 6-[[4-(2-Bromoethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo...carboxamide ()
  • Structure : Bromoethoxy-linked diazaspiro compound with a carboxamide group.
  • Functional Groups : Shares bromoethyl and aromatic motifs but lacks deuterium and nitroimidazole.
  • Synthetic Insight : Demonstrates the utility of bromoethyl groups in constructing complex architectures, akin to the target compound’s design .

Comparative Data Table

Property Target Compound 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate
Molecular Formula C₁₀H₁₀Br₂D₈N₅O₄P C₁₀H₆BrN₃S C₁₂H₉BrClN₃O₂
Halogen Substituents 2 bromine atoms (ethyl) 1 bromine (thiadiazole) 1 bromine (pyrazole), 1 chlorine (pyridine)
Deuterium 8 deuterium atoms (tetradeuterioethyl groups) None None
Core Heterocycle 3-Methyl-2-nitroimidazole Imidazo[2,1-b][1,3,4]thiadiazole Pyrazole-pyridine
Key Functional Group Phosphoryl bridge Thiadiazole ring Ester group
Synthetic Use Isotopic labeling, metabolic studies Intermediate for amine substitutions Photosensitive materials

Research Findings and Implications

  • Reactivity : The bromine in the target compound’s ethyl groups is less reactive than in ’s thiadiazole due to deuterium’s isotopic stabilization .
  • Stability: Deuterium incorporation reduces metabolic degradation rates compared to non-deuterated analogs like those in and .
  • Functional Versatility : The phosphoryl group enables modular linkage of pharmacophores, a feature absent in simpler brominated heterocycles () .

Biological Activity

The compound 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine, commonly referred to as TH-302 or its deuterated variant TH-302-d8, is a phosphoramidate prodrug that has garnered attention for its biological activity in cancer therapy. This compound is designed to release a cytotoxic agent selectively in hypoxic tumor environments.

Chemical Structure and Properties

The chemical formula of TH-302-d8 is C9D8Br2N5O4PC_9D_8Br_2N_5O_4P, with a molecular weight of approximately 457.086 g/mol. The structure includes bromine atoms and a nitroimidazole moiety, which is critical for its mechanism of action under hypoxic conditions.

Key Structural Features

FeatureDescription
Molecular FormulaC9D8Br2N5O4PC_9D_8Br_2N_5O_4P
Molecular Weight457.086 g/mol
CAS Number918632-75-4
IUPAC NameThis compound

TH-302 is activated in low oxygen (hypoxic) environments typical of solid tumors. The nitroimidazole group undergoes reduction under hypoxic conditions to release a cytotoxic agent that can induce apoptosis in cancer cells. This selective activation enhances the therapeutic index of the drug while minimizing systemic toxicity.

Biological Activity and Efficacy

Research indicates that TH-302 exhibits significant anti-tumor activity across various cancer cell lines. In preclinical studies:

  • Cell Viability Assays : TH-302 has demonstrated potent cytotoxic effects against hypoxic cancer cells with IC50 values in the low micromolar range.
    Cancer Cell LineIC50 (μM)
    A549 (Lung Cancer)0.5
    MDA-MB-231 (Breast Cancer)0.8
    HCT116 (Colon Cancer)0.6
  • In Vivo Studies : Animal models treated with TH-302 showed significant tumor regression compared to controls. The compound was well-tolerated with minimal side effects.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of TH-302:

  • Phase I Trials : Focused on dose escalation and safety assessment in patients with advanced solid tumors. Results indicated manageable toxicity profiles with signs of anti-tumor activity observed in several patients.
  • Phase II Trials : Evaluated TH-302 in combination with standard chemotherapy regimens for pancreatic cancer. Preliminary results showed improved progression-free survival compared to historical controls.

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